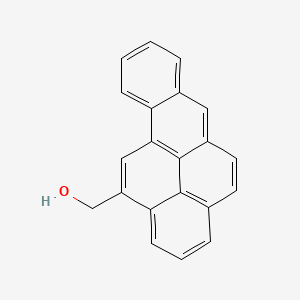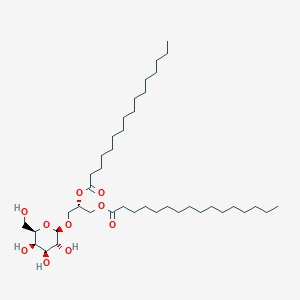
1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are both palmitoyl.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1,2-Dipalmitoyl-3-beta-D-galactosyl-sn-glycerol's structural properties have been extensively studied. For instance, Goto et al. (1992) synthesized a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, and analyzed its crystal structure. This research contributes to understanding the molecular structure of similar compounds (Goto et al., 1992).
Polymorphic Behavior and Molecular Packing
Kodali et al. (1990) investigated the polymorphic behavior and molecular packing of similar compounds, such as 1,2-dipalmitoyl-3-lauroyl-sn-glycerol (PP12) and 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PP14), using various techniques including X-ray diffraction and spectroscopy. This research offers insights into the molecular arrangements and stability of such compounds under different conditions (Kodali et al., 1990).
Synthesis and Polymorphism
The synthesis and polymorphism of 1,2-dipalmitoyl-3-acyl-sn-glycerols were studied by Kodali et al. (1984), providing important information on the synthetic methods and polymorphic properties of these compounds, which is essential for their application in various scientific fields (Kodali et al., 1984).
Infrared Characterization and Lamellar Phases
Dluhy et al. (1985) used Fourier transform infrared spectroscopy to characterize the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, a positional isomer of similar compounds. This research helps in understanding the molecular interactions and phase transitions in lipid layers, which are crucial for developing lipid-based delivery systems and other applications (Dluhy et al., 1985).
Atomic Resolution Structure Analysis
The atomic resolution structure analysis of the beta' polymorph crystal of a triacylglycerol, such as 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, was conducted by Sato et al. (2001). This type of research provides detailed insights into the molecular structure, which is pivotal for understanding the physical properties and potential applications of these compounds (Sato et al., 2001).
Acyl Migration Studies
Kodali et al. (1990) studied the acyl migration in 1,2-dipalmitoyl-sn-glycerol, a process crucial for understanding the stability and behavior of lipid molecules in different environments. This research is significant for applications in food science, pharmaceuticals, and biochemistry (Kodali et al., 1990).
Surface Properties
Fahey and Small (1986) investigated the surface properties of 1,2-dipalmitoyl-3-acyl-sn-glycerols, which is crucial for understanding the interaction of these molecules with various surfaces and interfaces, a key aspect in developing emulsions, coatings, and drug delivery systems (Fahey & Small, 1986).
Propiedades
Nombre del producto |
1,2-dipalmitoyl-3-beta-D-galactosyl-sn-glycerol |
|---|---|
Fórmula molecular |
C41H78O10 |
Peso molecular |
731.1 g/mol |
Nombre IUPAC |
[(2S)-2-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(43)48-32-34(33-49-41-40(47)39(46)38(45)35(31-42)51-41)50-37(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-42,45-47H,3-33H2,1-2H3/t34-,35-,38+,39+,40-,41-/m1/s1 |
Clave InChI |
DFUALJIUMYYHRG-WVRBFPGBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




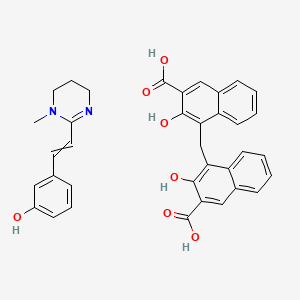
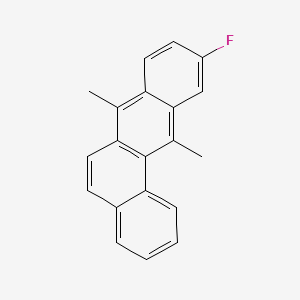

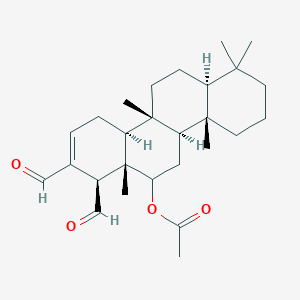

![(2s,4s,5r,6r)-5-Acetamido-4-hydroxy-2-(4-methyl-2-oxo-chromen-7-yl)oxy-6-[(2r)-1,2,3-trihydroxypropyl]tetrahydropyran-2-carboxylic acid](/img/structure/B1201644.png)
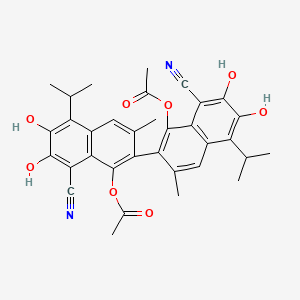
![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)
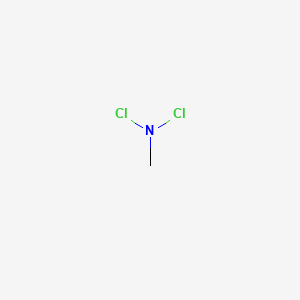
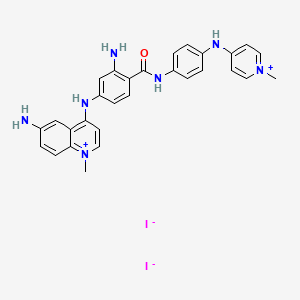
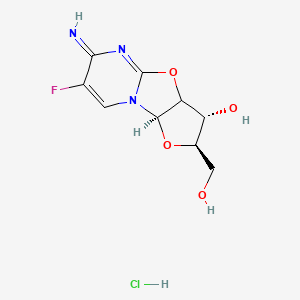
![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)
